molecular formula C12H10N2O4S B12643156 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 6642-40-6

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12643156
CAS No.: 6642-40-6
M. Wt: 278.29 g/mol
InChI Key: CDUVDRZVVZPWRX-UHFFFAOYSA-N
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Description

NSC 15687, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly used to relieve pain, reduce fever, and alleviate inflammation associated with various conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen involves several chemical steps that convert the starting materials into the final product. One traditional method for synthesizing ibuprofen involves a six-step process that starts with isobutylbenzene. a more modern and environmentally friendly technique has been developed that reduces the synthesis to just three stages .

Industrial Production Methods

In industrial settings, ibuprofen is produced using the green synthesis method, which is more efficient and environmentally friendly. This method involves fewer steps and generates less waste compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen undergoes various chemical reactions, including esterification, salt formation, and halogenation .

Common Reagents and Conditions

    Esterification: This reaction involves the carboxylic acid group of ibuprofen and can increase the drug’s solubility and absorption.

    Salt Formation: Ibuprofen can form salts with various bases, which can enhance its pharmacokinetic properties.

Major Products Formed

The major products formed from these reactions include various esters and salts of ibuprofen, which are used to improve its pharmacokinetic properties .

Scientific Research Applications

Ibuprofen has a wide range of scientific research applications in various fields:

Mechanism of Action

Ibuprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is often preferred over other NSAIDs due to its relatively low risk of gastrointestinal side effects and its effectiveness in treating a wide range of conditions .

Properties

CAS No.

6642-40-6

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H10N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-2,4,7H,3,5H2,(H2,13,14,15,16,19)

InChI Key

CDUVDRZVVZPWRX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3C(=O)NC(=S)NC3=O

Origin of Product

United States

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